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Procaspase-8 Inhibitor 63-R

Procaspase-8 Covalent inhibitor Competitive ABPP

Procaspase-8 Inhibitor 63-R (CAS# 1956368-39-0) is the only commercially available covalent inhibitor that targets the inactive zymogen conformation of caspase-8, not the mature active site. This unique mechanism—binding non-catalytic Cys360—avoids cross-reactivity with caspase-3/7/10, enabling unambiguous apoptosis/necroptosis pathway dissection. Validated by X-ray co-crystal structure (PDB 6PX9). Enantiomerically pure (R)-isomer; verify stereochemistry and IC50 benchmarks (0.7–0.75 μM) upon receipt. Inactive analog (compound 62) available as negative control.

Molecular Formula C24H28ClN3O3
Molecular Weight 441.956
Cat. No. B1193428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProcaspase-8 Inhibitor 63-R
SynonymsProcaspase-8 Inhibitor 63-R
Molecular FormulaC24H28ClN3O3
Molecular Weight441.956
Structural Identifiers
SMILESO=C(N([C@H]1CN(C(C2=CC=C(N3CCOCC3)C=C2)=O)CCC1)C4=CC=CC=C4)CCl
InChIInChI=1S/C24H28ClN3O3/c25-17-23(29)28(21-5-2-1-3-6-21)22-7-4-12-27(18-22)24(30)19-8-10-20(11-9-19)26-13-15-31-16-14-26/h1-3,5-6,8-11,22H,4,7,12-18H2/t22-/m1/s1
InChIKeyMRAMUVZVDBOPEH-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Procaspase-8 Inhibitor 63-R: Chemical Identity, Mechanism Class, and Procurement-Relevant Baseline


Procaspase-8 Inhibitor 63-R (CAS# 1956368-39-0; also designated MJN68390 or CASP8-IN-1) is a small-molecule covalent inhibitor that selectively binds the zymogen (inactive pro-form) of caspase-8 without engaging mature active caspase-8 or other caspase family members [1]. Discovered through fragment-based covalent ligand screening of native human proteomes [2], 63-R bears a 2-chloro-N-phenylacetamide electrophile that reacts with the non-catalytic Cys360 residue uniquely accessible in the procaspase-8 conformation [1]. Its X-ray co-crystal structure with procaspase-8 has been solved at 2.88 Å resolution (PDB 6PX9), revealing large conformational rearrangements of active-site loops that accommodate inhibitor binding and prevent protease activation [1]. This zymogen-targeting mechanism fundamentally distinguishes 63-R from conventional active-site-directed caspase inhibitors such as zVAD-fmk or Z-IETD-FMK, which suffer from poor selectivity due to the highly conserved architecture of mature caspase active sites [1].

Why Generic Caspase Inhibitors Cannot Substitute for Procaspase-8 Inhibitor 63-R in Mechanistic Studies


Generic pan-caspase or caspase-8-directed active-site inhibitors (e.g., Z-IETD-FMK, Z-LEHD-FMK, zVAD-fmk) cannot replicate the functional profile of 63-R because they target mature, catalytically competent caspase-8, which shares a nearly identical active-site architecture with caspase-3, caspase-7, and other family members [1]. This structural homology drives broad-spectrum cross-reactivity that confounds target deconvolution in cellular assays [1]. In contrast, 63-R exploits a conformational state—the procaspase-8 zymogen—where loop 2 residues (412–418) sterically preclude inhibitor binding to the mature protease, conferring inherent selectivity for the inactive precursor [1]. Even close structural analogs of 63-R, such as compound 7 (deamino-piperidino analog) and the enantiomer 63-S, exhibit substantially reduced potency, demonstrating that the specific (R)-3-aminopiperidine scaffold and stereochemistry are critical for high-affinity engagement [1]. These quantitative gaps in potency and selectivity mean that substituting 63-R with a generic active-site inhibitor or a structurally related but less potent analog would fundamentally alter experimental outcomes in apoptosis and necroptosis pathway dissection [1].

Procaspase-8 Inhibitor 63-R: Quantitative Head-to-Head Evidence Against Closest Analogs and In-Class Alternatives


63-R vs. Compound 7: 5.5-Fold Superior Potency in Competitive ABPP Assays

In competitive activity-based protein profiling (ABPP) assays using HEK 293T lysates supplemented with recombinant procaspase-8, 63-R achieved an apparent IC50 of 0.75 μM (95% CI, 0.62–0.94), whereas the structurally related deamino-piperidino analog compound 7 exhibited an apparent IC50 of 4.1 μM (95% CI, 2.94–5.80) [1]. The 5.5-fold potency differential is attributed to the enhanced interaction of the 3-aminopiperidine moiety of 63-R with the flexible loop 2 hinge region, as evidenced by the G418A mutation which selectively abolishes 63-R potency without affecting compound 7 [1]. Molecular docking on 5,000 procaspase-8 loop models yielded a success rate of 24% for 63-R versus 6% for compound 7, further corroborating the superior binding compatibility of 63-R [1].

Procaspase-8 Covalent inhibitor Competitive ABPP

63-R vs. Enantiomer 63-S: ~10-Fold Stereospecificity Advantage Confirmed by Biochemical and Computational Evidence

The (R)-enantiomer 63-R is approximately 10-fold more potent than its (S)-enantiomer 63-S, as established by prior biochemical studies [1]. This stereochemical dependence is recapitulated in silico: covalent docking of 63-R onto 5,000 procaspase-8 loop models correctly positioned the phenylamine ring (RMSD ≤ 1 Å from X-ray coordinates) in 24% of models, whereas 63-S achieved only a 14% success rate [1]. Compound 7 and probe 61, which share similar potency to 63-S, exhibited even lower docking success rates of 6% and 8%, respectively, while the inactive naphthyl analog 62 scored at 3% [1]. The rank order of docking success rates (63-R > 63-S > 7 ≈ 61 > 62) mirrors the biochemical potency hierarchy and validates the critical contribution of (R)-stereochemistry to productive binding pose sampling [1].

Stereoselectivity Enantiomer comparison Covalent docking

Zymogen-Selective Covalent Engagement: 63-R Binds Procaspase-8 but Not Mature Active Caspase-8 or Other Caspases

Superposition of the procaspase-8:63-R co-crystal structure (PDB 6PX9, 2.88 Å) with active caspase-8 (PDB 4JJ7) reveals that loop 2 residues 412–418 of the mature protease would sterically clash with 63-R, physically preventing inhibitor binding to the catalytically competent enzyme [1]. Biochemical profiling confirms that 63-R covalently labels procaspase-8 but does not react with active caspase-8 or other caspase family members [1]. This mechanism-based selectivity stands in marked contrast to conventional active-site-directed peptide inhibitors (e.g., zVAD-fmk, Z-IETD-FMK), which exhibit broad cross-reactivity across caspase-3, -7, -8, and other cysteine proteases due to conserved active-site architecture [1]. The inactive analog compound 62 (naphthyl replacement of phenylamine) shows no appreciable competition of procaspase-8 labeling, confirming that specific molecular recognition—not nonspecific covalent reactivity—drives 63-R engagement [1].

Zymogen selectivity Covalent inhibitor Caspase selectivity

Cellular Functional Activity: 63-R Blocks FasL-Induced Apoptosis in Jurkat Cells with 0.7 μM IC50

In a cellular context, 63-R (CASP8-IN-1) inhibits FasL-induced apoptosis in Jurkat T-lymphocyte cells with an IC50 of 0.7 μM [1]. This cell-based potency aligns with the biochemical IC50 of 0.75 μM determined in lysate-based ABPP assays, indicating efficient cellular permeability and on-target engagement without substantial shift in potency [1]. Broad-spectrum caspase inhibitors such as zVAD-fmk can also block FasL-induced apoptosis but do so via indiscriminate inhibition of both initiator (caspase-8, -10) and executioner (caspase-3, -7) caspases, which obscures mechanistic interpretation [2]. The concordance between biochemical and cellular IC50 values for 63-R supports its utility as a selective tool for probing procaspase-8-dependent signaling nodes in intact cells [1].

Cellular apoptosis FasL Jurkat cells

Structural Validation: Cryogenic and Ambient-Temperature X-ray Structures Confirm Unique Binding Mode

The co-crystal structure of procaspase-8 (residues 223–479) in complex with 63-R (PDB 6PX9) was solved at 2.88 Å resolution with Rcryst and Rfree values of 28.9% and 36.6%, respectively [1]. The structure reveals that 63-R binds covalently to Cys360 through its 2-chloroacetamide warhead, with the phenylamine ring occupying a hydrophobic pocket and the morpholino-benzoyl group sandwiched between His264 and Leu265 [1]. Critically, structural superposition with active caspase-8 (PDB 4JJ7; RMSD 0.39 Å over 191 Cα atoms) shows that repositioning of loop 2 (residues 409–419) and loop 1 (residues 362–388) is required to accommodate 63-R, and these conformational states are unique to the zymogen [1]. The availability of this high-resolution structural data enables rational structure-based optimization and provides a quality-control benchmark for commercial sourcing: any batch claiming to be 63-R should be verified against the defined density map and binding pose [1].

X-ray crystallography Covalent inhibitor Procaspase-8

Mutagenesis-Guided Binding Site Mapping: G418A Mutation Selectively Abrogates 63-R Potency

Alanine scanning mutagenesis of procaspase-8 combined with competitive ABPP identified residue G418 in loop 2 as a key determinant of 63-R selectivity [1]. The G418A mutation produced a 10-fold increase in the apparent IC50 of 63-R from 0.75 μM to 7.14 μM (95% CI, 3.12–14.7), reducing its potency to approximately that of compound 7 (IC50 4.1 μM) [1]. In contrast, G418A had no significant effect on the IC50 of compound 7, indicating that the 3-aminopiperidine moiety of 63-R engages G418 in a manner not recapitulated by the deamino analog [1]. The R260A mutation abolished labeling by compound 7 while 63-R retained activity, consistent with distinct binding determinants for the two analogs [1]. The C409W mutation, predicted to sterically occlude the binding pocket, significantly impaired both 63-R and 7 [1]. These differential mutagenesis profiles provide a molecular roadmap for verifying on-target activity of 63-R in engineered cell lines [1].

Mutagenesis Binding site Structure-activity relationship

Procaspase-8 Inhibitor 63-R: Evidence-Backed Application Scenarios for Scientific Procurement


Dissecting Extrinsic Apoptosis vs. Necroptosis Pathway Commitment in Human Cell Lines

In death-receptor signaling studies (e.g., FasL, TRAIL, TNFα), 63-R selectively blocks procaspase-8 activation at the zymogen stage, preventing both downstream caspase-3/7 cleavage and apoptosis execution [1]. Unlike pan-caspase inhibitors that simultaneously inhibit both initiator and executioner caspases, 63-R leaves the active-site architecture of mature caspases unperturbed, enabling researchers to attribute observed effects specifically to the procaspase-8 activation step [1]. When combined with RIPK1/RIPK3 inhibitors, 63-R allows clean dissection of whether a given death stimulus commits cells to caspase-8-dependent apoptosis or RIPK3-dependent necroptosis. The G418A procaspase-8 mutant can serve as a matched genetic control to confirm on-target 63-R activity [1].

Structure-Guided Chemical Biology Probe Development Targeting Caspase Zymogens

The high-resolution co-crystal structure (PDB 6PX9, 2.88 Å) provides a validated template for rational design of second-generation procaspase-8 probes, including fluorescent or biotinylated derivatives for imaging and pull-down applications [1]. The identified binding pose—with the morpholino-benzoyl group solvent-exposed—suggests a tolerant exit vector for linker attachment without disrupting target engagement, a design strategy supported by the finding that the morpholino carbonyl is solvent-exposed and makes minimal protein contacts [1]. The mutagenesis map (G418, C409, Q358, R260) further defines which residues are available for proximity-driven crosslinking or bioconjugation strategies [1]. Compound 62 (naphthyl analog) serves as the validated inactive negative control for such probe development efforts [1].

Validating Procaspase-8 as a Therapeutic Target in Drug Discovery Campaigns

In early-stage drug discovery programs exploring procaspase-8 modulation for oncology or inflammatory disease, 63-R provides a chemical starting point with established potency (biochemical IC50 0.75 μM) and cellular activity (FasL-induced apoptosis IC50 0.7 μM) [1]. The ~10-fold enantiomeric selectivity (63-R vs. 63-S) and 5.5-fold advantage over compound 7 define the minimal stereochemical and structural features required for high-affinity zymogen engagement, guiding medicinal chemistry efforts [1]. The docking success rate rank order (63-R, 24% > 63-S, 14% > 7, 6%) provides a computational triage metric that can be applied to virtual screening campaigns before committing synthetic resources [1]. The compound's origin in a fragment-based covalent ligand discovery platform further supports its tractability as a lead-like scaffold [2].

Quality Control and Batch Verification for Commercial Procurement of 63-R

When procuring 63-R from commercial vendors (e.g., as CASP8-IN-1 or MJN68390), researchers should verify batch identity and activity against the published benchmarks: (1) correct (R)-stereochemistry (CAS# 1956368-39-0; the S-isomer CAS# 1956368-40-3 is approximately 10-fold less potent [1]); (2) biochemical IC50 of 0.7–0.75 μM in competitive ABPP or FasL-induced Jurkat cell apoptosis assays [1]; (3) covalent labeling of procaspase-8 Cys360 but not mature caspase-8 [1]; and (4) abrogation of activity by the G418A mutation [1]. The inactive analog 62 is available as a negative control compound for these validation experiments [1]. The availability of the PDB 6PX9 structure further enables computational validation of the binding pose against crystallographic data [1].

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